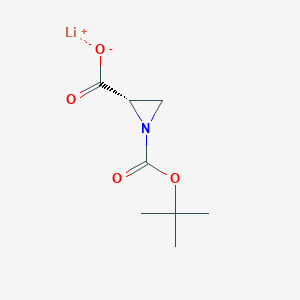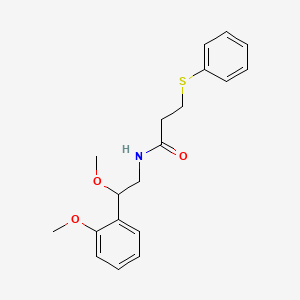
Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate” is a chemical compound with the IUPAC name lithium (S)-1- (tert-butoxycarbonyl)aziridine-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the search results .Molecular Structure Analysis
The molecular formula of this compound is C8H12LiNO4 . The InChI code is 1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require specialized knowledge in chemistry. Unfortunately, the specific chemical reactions were not found in the search results .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 193.13 . It should be stored at 0-8 °C .Applications De Recherche Scientifique
Lithium in Energy Storage and Production
Energy Storage Applications
Lithium compounds, particularly in lithium-ion batteries, are critical for modern energy storage solutions. Research focuses on improving the efficiency, capacity, and life span of these batteries, which are vital for portable electronics, electric vehicles, and renewable energy storage systems. One study highlights the importance of lithium as a cathode material in rechargeable batteries, emphasizing its role in energy production and storage devices due to the increasing demand for lithium in these applications (Choubey et al., 2016).
Lithium in Environmental and Industrial Applications
Industrial Use and Environmental Impact
Lithium's role extends beyond energy storage; it also has significant industrial uses and environmental impacts. Research in this area focuses on the sustainable exploitation of lithium resources, including recovery from mining and recycling of lithium-ion batteries. This encompasses methodologies for the extraction, separation, and recovery of lithium from various sources, aiming to address the environmental challenges posed by increased lithium demand (Kavanagh et al., 2018).
Lithium in Biological and Medical Research
Neuroprotective and Therapeutic Effects
Beyond its well-known use in treating bipolar disorder, lithium has been explored for its neuroprotective properties and potential in treating other central nervous system diseases. Studies suggest lithium's involvement in neurogenesis, neuroprotection, and anti-inflammatory processes, indicating its broader therapeutic potential (Chiu et al., 2013).
Antiviral Properties
Research also explores lithium's antiviral effects, including its potential to inhibit DNA and RNA viruses. This line of inquiry is particularly relevant given the ongoing search for effective treatments for emerging viral diseases, including CoViD-19 (Murru et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLBSBGDIYHPH-DZXBWKEJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)



![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)